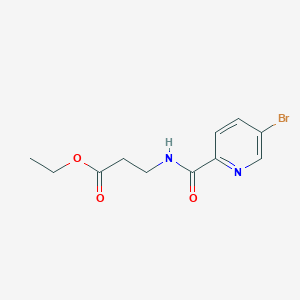

Ethyl 3-(5-bromopicolinamido)propanoate

Description

Properties

IUPAC Name |

ethyl 3-[(5-bromopyridine-2-carbonyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O3/c1-2-17-10(15)5-6-13-11(16)9-4-3-8(12)7-14-9/h3-4,7H,2,5-6H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIDCHLPWCKNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(5-bromopicolinamido)propanoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound is characterized by its structural features, which include a brominated picolinamide moiety, contributing to its interactions with biological targets.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃BrN₂O₂

- Molecular Weight : 299.14 g/mol

- CAS Number : Not specifically listed in the search results, but can be derived from the molecular formula.

This compound exhibits biological activity primarily through its interaction with various molecular targets. The presence of the bromine atom and the picolinamide structure suggests potential interactions with enzymes involved in inflammatory responses and cancer pathways.

- Inflammation Modulation : The compound may inhibit pathways involving interleukin receptors and kinases such as IRAK (Interleukin-1 receptor-associated kinase), which are crucial in inflammatory signaling cascades. Inhibition of IRAK has been linked to reduced inflammation and could be beneficial in treating autoimmune diseases and other inflammatory conditions .

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting tumor growth by targeting specific kinases involved in cell proliferation and survival . The brominated picolinamide derivatives are particularly noted for their ability to disrupt cancer cell signaling pathways.

Case Study 1: Inhibition of IRAK Activity

A study focusing on IRAK inhibitors demonstrated that compounds similar to this compound could effectively reduce NF-kB activation, a key factor in inflammation and cancer progression. This study highlights the potential for this compound in therapeutic applications against diseases characterized by excessive inflammation or malignancy .

Case Study 2: Anticancer Properties

Research into the anticancer properties of brominated derivatives has shown that these compounds can induce apoptosis in various cancer cell lines. For instance, a derivative was tested against breast cancer cells, resulting in significant cell death attributed to its ability to inhibit critical signaling pathways involved in cell survival .

Comparative Data Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-(Methylthio)Propanoate

Substituent : Methylthio (-SCH₃) group.

Source/Application : Key aroma compound in pineapple pulp and core .

Key Properties :

- Odor Activity: High odor activity value (OAV) in pineapple pulp (contributing to fruity/sulfurous notes) .

- Concentration: 91.21 µg·kg⁻¹ in pulp, 42.67 µg·kg⁻¹ in core . Comparison: Unlike the bromopicolinamido derivative, the methylthio group enhances volatility and sulfurous aroma, making it critical in flavor chemistry. The bromopicolinamido group’s bulkier, electronegative structure likely reduces volatility, redirecting utility toward non-volatile applications (e.g., pharmaceuticals).

Ethyl 3-(2-Furyl)Propanoate

Substituent : 2-Furyl (electron-withdrawing) group.

Source/Application : Synthetic compound studied for electronic properties .

Key Properties :

- Electronic Effects: The furyl group’s electron-withdrawing nature modifies reactivity in Diels-Alder reactions .

Ethyl 3-[5-(Aminomethylene)-4-Oxo-2-Thioxothiazolidin-3-Yl]Propanoate

Substituent: Aminomethylene-thioxothiazolidinone (heterocyclic) group. Source/Application: Antimicrobial agent . Key Properties:

- Bioactivity: Exhibits antibacterial and antifungal activity due to the thiazolidinone core . Comparison: The bromopicolinamido group’s aromaticity and halogenation may offer distinct bioactivity mechanisms, such as intercalation or enzyme inhibition, contrasting with the thiazolidinone’s sulfur-mediated interactions.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Substituent | Key Application | Volatility | Bioactivity Potential |

|---|---|---|---|---|

| Ethyl 3-(5-bromopicolinamido)propanoate | Bromopicolinamido | Pharmaceutical (inferred) | Low | High (halogen bonding) |

| Ethyl 3-(methylthio)propanoate | Methylthio | Flavor Chemistry | High | Low |

| Ethyl 3-(2-furyl)propanoate | 2-Furyl | Synthetic Chemistry | Moderate | Moderate |

| Ethyl 3-[5-(aminomethylene)...]propanoate | Thiazolidinone | Antimicrobials | Low | High |

Table 2: Concentration and Odor Activity Values (OAVs) in Pineapple

| Compound | Pulp Concentration (µg·kg⁻¹) | Core Concentration (µg·kg⁻¹) | OAV (Pulp) |

|---|---|---|---|

| Ethyl 3-(methylthio)propanoate | 91.21 | 42.67 | 456.8* |

| Ethyl hexanoate | 106.21 | 48.42 | 1,693.33 |

*Estimated based on threshold data from .

Research Findings and Implications

- Aroma vs. Bioactivity: Ethyl 3-(methylthio)propanoate’s low molecular weight and sulfur group favor aroma contribution, whereas bromopicolinamido derivatives are better suited for therapeutic applications due to reduced volatility and enhanced target interaction .

- Electronic Tuning: The bromine atom in the target compound may improve binding specificity in drug-receptor interactions compared to furyl or thiazolidinone groups .

- Synthetic Flexibility: Like thiazolidinone derivatives, the bromopicolinamido group could be modified to optimize pharmacokinetic properties .

Preparation Methods

Amide Formation via Direct Coupling

Procedure:

Under nitrogen atmosphere to prevent oxidation, ethyl 3-aminopropanoate is reacted with 5-bromopicolinic acid in a suitable solvent such as DMF or DCM. The reaction mixture is stirred at elevated temperatures (typically 120–160 °C) for 16–20 hours to ensure complete conversion.Catalysis:

Trifluoromethanesulfonic acid is used as a catalyst to promote the amide bond formation, enhancing the reaction rate and yield.Workup:

After reaction completion, the mixture is cooled to 35–40 °C and subjected to reduced pressure concentration. The crude product is washed with organic solvents such as petroleum ether and ethyl acetate in a volume ratio of 5:1 to remove impurities.Purification:

Recrystallization from suitable solvents yields white lamellar crystals of ethyl 3-(5-bromopicolinamido)propanoate with high purity (up to 99% by HPLC).Yields:

The typical yield reported for analogous compounds prepared by this method is around 80–85%.

Reaction Conditions and Optimization

| Parameter | Condition/Range | Notes |

|---|---|---|

| Atmosphere | Nitrogen | Prevents oxidation |

| Temperature | 120–160 °C | Oil bath heating |

| Reaction Time | 16–20 hours | Ensures complete conversion |

| Solvent | Anhydrous ethanol, DMF, DCM | Enhances solubility and rate |

| Catalyst | Trifluoromethanesulfonic acid | 5–10 mol% relative to ester |

| Workup Temperature | 35–40 °C | For concentration under vacuum |

| Pressure during workup | 0.09–0.1 MPa | Reduced pressure concentration |

| Washing solvents | Petroleum ether, ethyl acetate | Volume ratio 5:1 |

| Product form | White lamellar crystals | High purity |

| Yield | 80–85% | High efficiency |

Research Findings and Mechanistic Insights

The amide bond formation proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acid derivative, facilitated by acid catalysis.

The reaction benefits from solvent polarity and catalyst strength to increase yield and reduce reaction time.

Purification by recrystallization effectively removes unreacted starting materials and side products, ensuring high purity.

Analogous studies on picolinamide derivatives have shown that metal catalysts such as Co(OAc)2 can promote related transformations, but for amide bond formation of this compound, acid catalysis is preferred.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Reactants | Ethyl 3-aminopropanoate + 5-bromopicolinic acid | Molar ratio 1:1 to 1:2 |

| 2. Solvent | Anhydrous ethanol, DMF, or DCM | Solvent volume 0.25 to 1 times ethyl propenoate |

| 3. Catalyst | Trifluoromethanesulfonic acid (5-10 mol%) | Enhances amide bond formation |

| 4. Reaction Conditions | Nitrogen atmosphere, 120–160 °C, 16–20 hours | Stirring and reflux |

| 5. Workup | Concentration under reduced pressure at 35–40 °C, 0.09–0.1 MPa | Removal of solvents and impurities |

| 6. Purification | Washing with petroleum ether/ethyl acetate (5:1), recrystallization | Yields white lamellar crystals |

| 7. Yield and Purity | 80–85% yield, 99% purity by HPLC | High quality product |

Q & A

Q. What are the common synthetic routes for Ethyl 3-(5-bromopicolinamido)propanoate, and what analytical techniques validate its purity?

this compound is typically synthesized via chemoselective N-alkylation reactions. For example, analogous compounds like ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate are prepared by reacting intermediates (e.g., 4-benzylphthalazin-1(2H)-one) with ethyl acrylate in the presence of anhydrous potassium carbonate . Purity validation employs HSQC NMR to confirm structural integrity and monitor cross-signal disappearance (e.g., lignin monomer stabilization studies) and GC-FID/MS for quantifying monomeric products .

Q. How can researchers characterize the physical and chemical stability of this compound under varying storage conditions?

Stability studies should include:

- Temperature-controlled storage : Analogous brominated esters (e.g., ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate) are stored at 20°C for up to two years without degradation .

- Spectroscopic monitoring : Use ¹H/¹³C NMR to detect hydrolysis or oxidation byproducts. For example, HSQC NMR tracks lignin-derived ester stability by observing C–H signal shifts during catalytic pretreatment .

Q. What substituent effects do bromine and picolinamido groups impart on the reactivity of this compound?

The 5-bromo substituent on the picolinamido moiety enhances electrophilicity, facilitating nucleophilic substitution reactions. Brominated analogs (e.g., ethyl 3-(2-bromophenyl)propanoate) show similar reactivity patterns, where bromine stabilizes intermediates during coupling reactions . The picolinamido group contributes to hydrogen-bonding interactions, critical in enzyme inhibition studies (e.g., acetylcholinesterase inhibition by piperazine-derived esters) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the catalytic stabilization of this compound during solvolytic deconstruction?

- Catalyst screening : Test heterogeneous metal catalysts (e.g., Pt/C or Pd/Al₂O₃) to stabilize intermediates via reductive chemistry, as demonstrated in lignin monomer stabilization .

- Mechanistic analysis : Combine Van Krevelen diagrams (elemental analysis) and HSQC NMR to map hydrogenation pathways and identify side reactions .

Q. What methodologies resolve contradictions in reported catalytic conditions for synthesizing this compound?

- Comparative kinetic studies : Analyze reaction rates under varying catalyst loads (e.g., 0.5–5 wt% metal catalysts) and temperatures (80–150°C).

- Multivariate analysis : Use statistical tools to isolate variables (e.g., solvent polarity, catalyst type) affecting yield, as seen in lignin solvolysis studies .

Q. How does this compound interact with biological targets like VEGFR2 or acetylcholinesterase?

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

- Protecting group chemistry : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during imidazole functionalization, as shown in fragment screening protocols .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution rates in brominated esters .

Data Analysis and Mechanistic Studies

Q. How can researchers interpret conflicting spectral data (e.g., NMR vs. MS) for this compound derivatives?

- Cross-validation : Align HSQC NMR data (e.g., C–H correlations) with exact mass values from HRMS to confirm molecular formulas .

- Isotopic pattern analysis : Bromine’s distinct isotopic signature (¹:¹ ratio for ⁷⁹Br/⁸¹Br) aids in distinguishing fragmentation pathways in GC-FID/MS .

Q. What computational tools predict the metabolic pathways of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.